molecular formula C11H12Cl2N4O B13035053 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13035053
M. Wt: 287.14 g/mol
InChI Key: GJHVLSDYBXWNNS-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a pyrazolo[3,4-d]pyrimidine core with chloro, methyl, and tetrahydro-2H-pyran-2-yl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2,4-dichloro-6-methylpyrimidine under basic conditions.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced via nucleophilic substitution reactions using tetrahydro-2H-pyran-2-yl halides or alcohols in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Substitution Reactions: The methyl and tetrahydro-2H-pyran-2-yl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of amino, thio, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing novel pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Investigated for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12Cl2N4O

Molecular Weight

287.14 g/mol

IUPAC Name

4,6-dichloro-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H12Cl2N4O/c1-6-8-9(12)14-11(13)15-10(8)17(16-6)7-4-2-3-5-18-7/h7H,2-5H2,1H3

InChI Key

GJHVLSDYBXWNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C3CCCCO3

Origin of Product

United States

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